![molecular formula C20H21N5O4 B2490806 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877643-71-5](/img/structure/B2490806.png)
ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate appears to be a complex organic compound with potential relevance in various chemical and pharmaceutical contexts. Compounds of similar complexity often undergo rigorous analysis to understand their synthesis pathways, molecular structure, chemical and physical properties, and potential reactivity and applications in broader chemical synthesis or therapeutic contexts.
Synthesis Analysis
The synthesis of structurally complex compounds like the one typically involves multistep chemical reactions, including heterocyclization and the use of different chemical reagents to introduce various functional groups into the molecule (Mohareb & Gamaan, 2018). These processes are meticulously designed to achieve high yields of the target molecule with precise structural fidelity.
Molecular Structure Analysis
Characterization of the molecular structure of such compounds usually involves a combination of spectroscopic methods, including NMR (nuclear magnetic resonance), MS (mass spectrometry), and potentially X-ray crystallography. These techniques allow for a detailed understanding of the compound's molecular framework, including the arrangement of its atoms and the configuration of its functional groups (Banerjee et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of a compound like this compound would be influenced by its functional groups and molecular structure. Studies typically explore its behavior in different chemical environments, potential for participating in cycloaddition reactions, or serving as a precursor for synthesizing other complex molecules (Dar'in, Ivanov, & Lobanov, 2015).
Scientific Research Applications
Pharmacological Evaluation
A study by Zagórska et al. (2009) synthesized a series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their pharmacological properties. This research indicated potential anxiolytic and antidepressant activity in mice, suggesting a basis for future research into compounds with similar structures for therapeutic applications (Zagórska et al., 2009).
Synthesis Techniques
Asadi et al. (2021) explored the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes, leading to the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This research contributes to understanding the synthesis methods and reactivity of compounds related to ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Asadi et al., 2021).
Antibacterial Activity
Al-Badrany et al. (2019) synthesized compounds derived from 1H-imidazole and evaluated their antibacterial activity. This study contributes to the understanding of the potential antibacterial applications of compounds structurally related to this compound (Al-Badrany et al., 2019).
Synthesis of Tricyclic Derivatives
Research by Nielsen & Pedersen (1982) involved the synthesis of a series of new 1,7-dihydro-6H-purin-6-ones, which are structurally related to the compound . This work adds to the knowledge of synthesis processes for complex tricyclic compounds (Nielsen & Pedersen, 1982).
Characterization of Xanthine Derivatives
A study by Carvalho et al. (2007) on the synthesis and crystallization of xanthine derivatives provides insights into the structural and chemical characterization of compounds similar to this compound (Carvalho et al., 2007).
Antagonists at Human Adenosine Receptors
Ozola et al. (2003) explored the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, examining their affinity for human adenosine receptors. This research is relevant for understanding the potential biomedical applications of compounds with a similar chemical structure (Ozola et al., 2003).
Mechanism of Action
Mode of Action
The compound’s structure suggests that it may interact with its targets through a variety of mechanisms, potentially including direct binding, allosteric modulation, or enzymatic inhibition .
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Given the compound’s complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its passive membrane diffusion and improve its bioavailability .
Action Environment
The compound’s action, efficacy, and stability are likely to be influenced by a variety of environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-5-29-15(26)11-24-18(27)16-17(22(4)20(24)28)21-19-23(16)10-13(3)25(19)14-8-6-12(2)7-9-14/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRAZUMMSIOTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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